2-Acetamido-5-fluoropyridine
Overview
Description
2-Acetamido-5-fluoropyridine is a chemical compound with the molecular formula C7H7FN2O and a molecular weight of 154.14 . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with an acetamido group (CH3CONH-) and at the 5th position with a fluorine atom .Physical and Chemical Properties Analysis
This compound has a density of 1.3±0.1 g/cm3, a boiling point of 319.9±27.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.7 mmHg at 25°C . It also has a molar refractivity of 38.6±0.3 cm3, a polar surface area of 42 Å2, and a molar volume of 119.9±3.0 cm3 .Scientific Research Applications
Synthesis and Characterization
- 2-Acetamido-5-fluoropyridine is a key intermediate in the synthesis of various compounds, including LBM415, a peptide deformylase inhibitor. Its synthesis involves processes like nitrification, amino acetylation, reduction of nitro, diazotization, Schiemann reaction, and hydrolysis, leading to simplified experimental operations and improved yield and purity compared to previous methods (Chen Ying-qi, 2008).
- 2-Acetamido-5-aminopyridine, closely related to this compound, has been studied for its conformational and spectroscopic profile using experimental and computational methods. This includes potential energy scans, vibrational wavenumber calculations, and spectroscopic methods, contributing to a deeper understanding of its physical and chemical properties (S. Pathak et al., 2015).
Medical Imaging and Drug Synthesis
- Fluorine-18 labeled fluoropyridines, derivatives of this compound, are increasingly used in Positron Emission Tomography (PET) for medical imaging. The synthesis of these compounds involves nucleophilic aromatic substitution, enabling their application in visualizing neuroinflammation and tumors (M. Carroll et al., 2007).
- Novel acetamidobenzoxazolone compounds derived from this compound have been developed as PET radiotracers, showing high binding affinity and improved brain kinetics in imaging ischemic brain and glioma. These developments are crucial for better visualization and diagnosis in medical imaging (Masayuki Fujinaga et al., 2017).
Herbicide Synthesis
- The compound has been used in the development of novel herbicides, specifically in the synthesis of fluoropicolinate herbicides via cascade cyclization of fluoroalkyl alkynylimines. This method has opened up new pathways for synthesizing herbicides with specific structural features (Peter L. Johnson et al., 2015).
Safety and Hazards
2-Acetamido-5-fluoropyridine is classified as harmful if swallowed and may cause skin and eye irritation. It may also cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and keeping away from heat/sparks/open flames/hot surfaces .
Mechanism of Action
Target of Action
It’s known that this compound is used in biochemical research , suggesting it may interact with various biological targets.
Biochemical Pathways
It’s known that this compound is used in suzuki–miyaura cross-coupling reactions , which are widely applied in carbon–carbon bond forming reactions.
Action Environment
It’s known that the success of suzuki–miyaura cross-coupling reactions, in which this compound is used, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .
Properties
IUPAC Name |
N-(5-fluoropyridin-2-yl)acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FN2O/c1-5(11)10-7-3-2-6(8)4-9-7/h2-4H,1H3,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGAKRZKIWDTOBX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654271 | |
Record name | N-(5-Fluoropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100304-88-9 | |
Record name | N-(5-Fluoropyridin-2-yl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654271 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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